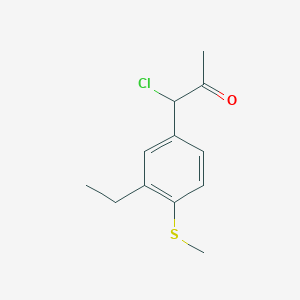
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS It is a chlorinated ketone with a phenyl ring substituted with ethyl and methylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3-ethyl-4-(methylthio)acetophenone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol (EtOH) or water.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (MeOH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
科学研究应用
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with an iodine atom instead of an ethyl group.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring and a methylthio group.
Uniqueness
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one is unique due to the presence of both an ethyl and a methylthio group on the phenyl ring, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
生物活性
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one, a synthetic organic compound, has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C12H15ClOS and a molecular weight of approximately 242.76 g/mol, this compound is characterized by a chloro group, a propan-2-one moiety, and a methylthio-substituted phenyl ring. These structural elements contribute to its reactivity and interactions with biological systems, making it an interesting subject for research in medicinal chemistry and biochemistry .
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- InChI Key : PYIYSULLWSCVPQ-UHFFFAOYSA-N
- SMILES : CCC1=CC(=CC(=C1)SC)C(C(=O)C)Cl
These features allow for various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The chloro group facilitates nucleophilic substitutions, while the carbonyl group can form hydrogen bonds with enzymes and proteins, enhancing its potential as a biochemical agent .
Case Studies
Case Study 1: Anticancer Activity
In a comparative study of chlorinated compounds, those with similar structures to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the induction of late apoptosis or necrosis, highlighting the potential of such compounds in cancer therapy .
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that the methylthio group may modulate reactivity with specific enzymes involved in metabolic pathways. This suggests that this compound could play a role in drug development targeting enzyme inhibition .
Comparative Analysis
To better understand the uniqueness of this compound, here is a comparative table with similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 1-Chloro-1-(3-methylphenyl)propan-2-one | C11H13ClO | Lacks ethyl and methylthio groups | Simpler structure with fewer functional groups |
| 4-Chloroacetophenone | C9H9ClO | Contains a chloro group on the aromatic ring | No propanone moiety |
| 3-Ethylbenzoyl chloride | C10H11ClO | Contains an acyl chloride instead of propanone | Lacks methylthio substitution |
The presence of both the chloro group and the methylthio substituent in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .
属性
分子式 |
C12H15ClOS |
|---|---|
分子量 |
242.77 g/mol |
IUPAC 名称 |
1-chloro-1-(3-ethyl-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-7-10(12(13)8(2)14)5-6-11(9)15-3/h5-7,12H,4H2,1-3H3 |
InChI 键 |
BDNZZGXYASEPQX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















